molecular formula C14H10ClF3N2O B15078573 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

Cat. No.: B15078573
M. Wt: 314.69 g/mol
InChI Key: CYZVQWOFNUDCCO-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound features a phenylurea backbone substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with aniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at temperatures ranging from 20°C to 60°C . The reaction proceeds smoothly, yielding the desired urea derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in organic solvents.

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzylamine

Comparison: Compared to these similar compounds, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea stands out due to its unique urea backbone, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C14H10ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h1-8H,(H2,19,20,21)

InChI Key

CYZVQWOFNUDCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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